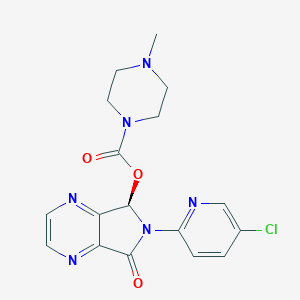
1-(3-Bromopropyl)quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)quinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
1-(3-Bromopropyl)quinolin-2(1H)-one has various scientific research applications. It has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used in the development of new materials for electronic and optoelectronic devices.
作用機序
The mechanism of action of 1-(3-Bromopropyl)quinolin-2(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
生化学的および生理学的効果
1-(3-Bromopropyl)quinolin-2(1H)-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of beta-amyloid plaques in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 1-(3-Bromopropyl)quinolin-2(1H)-one in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for certain enzymes and proteins, making it a valuable tool in the study of various diseases. However, one of the limitations of using 1-(3-Bromopropyl)quinolin-2(1H)-one is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
将来の方向性
There are several future directions for the research and development of 1-(3-Bromopropyl)quinolin-2(1H)-one. One direction is the development of new drugs for the treatment of various diseases. Another direction is the development of new materials for electronic and optoelectronic devices. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Bromopropyl)quinolin-2(1H)-one and to explore its potential applications in other areas of scientific research.
合成法
The synthesis of 1-(3-Bromopropyl)quinolin-2(1H)-one involves a series of chemical reactions. The first step involves the reaction of 2-aminobenzophenone with sodium ethoxide to produce 2-ethoxybenzophenone. The second step involves the reaction of 2-ethoxybenzophenone with propyl bromide to produce 1-(3-Bromopropyl)benzophenone. The final step involves the reaction of 1-(3-Bromopropyl)benzophenone with ammonium acetate to produce 1-(3-Bromopropyl)quinolin-2(1H)-one.
特性
CAS番号 |
145798-60-3 |
|---|---|
製品名 |
1-(3-Bromopropyl)quinolin-2(1H)-one |
分子式 |
C12H12BrNO |
分子量 |
266.13 g/mol |
IUPAC名 |
1-(3-bromopropyl)quinolin-2-one |
InChI |
InChI=1S/C12H12BrNO/c13-8-3-9-14-11-5-2-1-4-10(11)6-7-12(14)15/h1-2,4-7H,3,8-9H2 |
InChIキー |
SXMLJMMMVRHAFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CCCBr |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CCCBr |
同義語 |
2(1H)-Quinolinone,1-(3-bromopropyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)


![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)


![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)
![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)



![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)

